molecular formula C25H22F3NO3 B2953843 (E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide CAS No. 866151-71-5

(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide

Cat. No.: B2953843
CAS No.: 866151-71-5
M. Wt: 441.45
InChI Key: AVRJMTYOUHYKAS-NTEUORMPSA-N
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Description

This compound features a propenamide backbone with two key substituents:

  • 4-Methoxybenzyl group: Enhances lipophilicity and modulates electronic properties via the methoxy (–OCH₃) group.
  • 3-{[4-(Trifluoromethyl)benzyl]oxy}phenyl group: Introduces steric bulk and electron-withdrawing trifluoromethyl (–CF₃), which may improve metabolic stability and target binding .

Its molecular weight (calculated as ~445.4 g/mol) and polar surface area suggest moderate bioavailability, influenced by the trifluoromethyl group’s hydrophobicity .

Properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methyl]-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO3/c1-31-22-12-7-19(8-13-22)16-29-24(30)14-9-18-3-2-4-23(15-18)32-17-20-5-10-21(11-6-20)25(26,27)28/h2-15H,16-17H2,1H3,(H,29,30)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRJMTYOUHYKAS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H19F3NO3\text{C}_{19}\text{H}_{19}\text{F}_{3}\text{N}\text{O}_{3}
  • Molecular Weight : 365.36 g/mol
  • CAS Number : 455-19-6

The presence of the trifluoromethyl group is notable for enhancing the compound's lipophilicity and biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, in a study evaluating various synthesized derivatives, compounds containing the trifluoromethyl benzyloxyaminic moiety showed promising antioxidant activity, particularly in scavenging free radicals through DPPH and ABTS assays .

Neuroprotective Effects

The compound’s ability to chelate biometals such as Cu²⁺, Zn²⁺, and Fe²⁺ suggests potential neuroprotective effects. By stabilizing metal ions, it may prevent oxidative stress associated with neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokine production. This suggests a mechanism through which it could mitigate inflammation-related conditions .

Case Studies

  • Study on Alzheimer’s Disease
    A recent investigation synthesized hybrid compounds incorporating the trifluoromethyl benzyloxyaminic moiety to assess their efficacy against amyloid-beta (Aβ) fibrillization. The study found that certain derivatives significantly inhibited Aβ aggregation, suggesting a potential therapeutic role in Alzheimer's disease .
  • Antimalarial Activity
    Compounds similar to (E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide have been explored for antimalarial properties. The incorporation of fluorine atoms was shown to enhance pharmacokinetic profiles, indicating a pathway for developing effective antimalarial agents .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AAntioxidant
Compound BNeuroprotective
Compound CAnti-inflammatory
Compound DAntimalarial

The biological activities of (E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide may be attributed to several mechanisms:

  • Metal Chelation : Binding of transition metals reduces oxidative stress.
  • Radical Scavenging : Interacting with free radicals prevents cellular damage.
  • Cytokine Modulation : Inhibiting inflammatory pathways can alleviate symptoms in various diseases.

Comparison with Similar Compounds

Structural Analogues with Propenamide Backbones

a) (E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide (CAS: 466661-54-1)
  • Key Differences : Replaces the trifluoromethylbenzyloxy group with a benzyloxy (–OCH₂C₆H₅) group.
  • Impact : Reduced electron-withdrawing effects and lower molecular weight (359.42 g/mol) compared to the target compound. Lower boiling point (595.7°C vs. predicted higher for the target) suggests differences in thermal stability .
b) (E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS: 329777-61-9)
  • Key Differences : Substitutes the methoxybenzyl group with a chloro-fluorophenyl moiety and adds an isobutyl chain.
  • Impact : Increased halogenated character may enhance binding to hydrophobic pockets in biological targets. Higher calculated density (1.453 g/cm³ vs. ~1.3 g/cm³ for the target) reflects structural compactness .
c) 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-propenamide (CAS: 70185-64-7)
  • Key Differences : Replaces trifluoromethyl with hydroxyl (–OH) groups, increasing polarity.
  • Impact: Higher solubility in aqueous media (pKa ~13.24 vs. ~9.48 for halogenated analogs) but reduced metabolic stability due to phenolic groups .

Compounds with Trifluoromethyl Substituents

a) (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic Acid (CAS: 2306388-57-6)
  • Key Differences: Cyanoacrylic acid replaces propenamide; dual trifluoromethyl groups increase electron-withdrawing effects.
  • Impact: Enhanced acidity (pKa ~2–3 due to –COOH) and molecular weight (445.31 g/mol). Potential for stronger hydrogen bonding in target interactions .
b) N-(2,4-Difluorophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide (CAS: 344273-05-8)
  • Key Differences : Thiophene-carboxamide backbone with difluorophenyl and trifluoromethyl groups.
  • Impact : Thiophene’s aromaticity may alter π-π stacking interactions. Lower molecular weight (413.36 g/mol) suggests improved diffusion rates .

Pharmacological Comparators (TRPV1 Antagonists)

Compounds like AMG-517 and SB-705,498 () share trifluoromethyl motifs but differ in core structures (e.g., pyrimidines, ureas).

  • Target Compound’s Advantages : Propenamide flexibility may allow better conformational adaptation to TRPV1 binding sites compared to rigid pyrimidine-based antagonists.
  • Limitations : Lack of clinical data for the target compound vs. Phase II candidates like AZD-1386 .

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